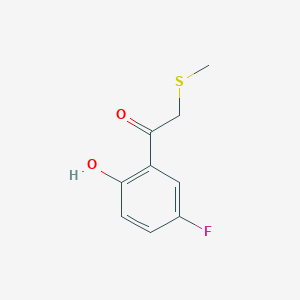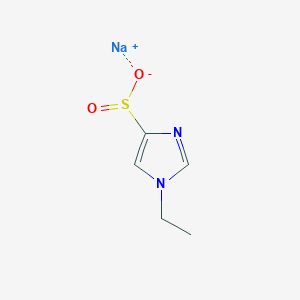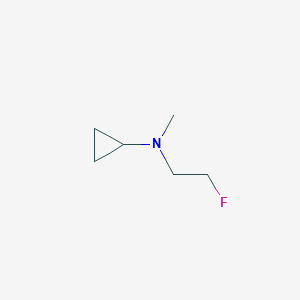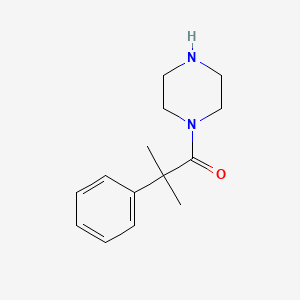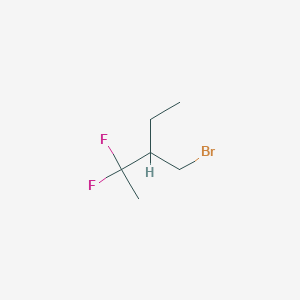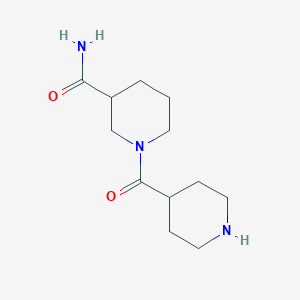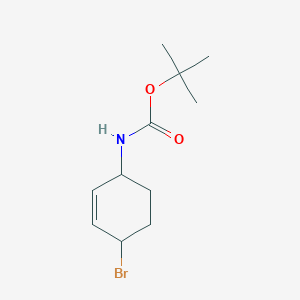
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate: is a chemical compound with the molecular formula C11H18BrNO2 and a molecular weight of 276.17 g/mol . It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate typically involves the reaction of 4-bromocyclohex-2-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products typically include amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various pharmacologically active compounds .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-HIV activity .
- Utilized in the study of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is primarily related to its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic hydrolysis. This property is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl bromoacetate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate has a hydroxyl group instead of a bromine atom, making it more hydrophilic and reactive towards different types of chemical reactions .
- tert-Butyl (4-bromobutyl)carbamate has a similar structure but with a different carbon chain length, affecting its reactivity and applications .
- tert-Butyl bromoacetate is used as a building block in organic synthesis but has different reactivity due to the presence of an ester group .
Conclusion
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool for researchers and chemists in various fields.
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl N-(4-bromocyclohex-2-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14) |
InChI Key |
HKPOVQBSDMGFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


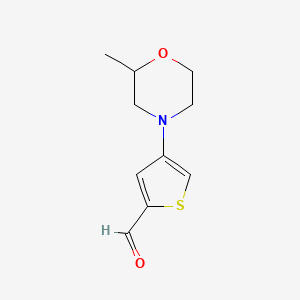
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
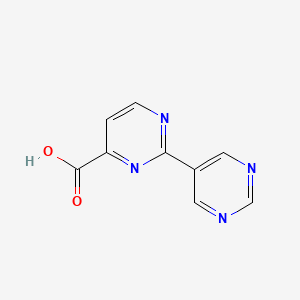
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
